Neodymium trinitrate

Beschreibung

Role in Rare Earth Element Chemistry

Neodymium (Nd) is a member of the lanthanide series, a group of 15 metallic elements often referred to as rare earth elements. wikipedia.orgwikipedia.org These elements are characterized by the progressive filling of the 4f electron shell, which results in very similar chemical properties across the series. bath.ac.uk Neodymium trinitrate is a key reagent in the exploration and application of neodymium chemistry.

As a readily available and soluble salt, this compound is a fundamental starting material for producing other neodymium compounds. heegermaterials.com For instance, it is used to prepare nanoparticles of neodymium oxide (Nd₂O₃) and neodymium oxybromide through precipitation and calcination processes. ottokemi.comnanoshel.combendola.com These derived materials have significant applications; neodymium oxide, for example, is used in catalysis and as a dielectric material. rsc.org

Furthermore, this compound is crucial for the fabrication of neodymium-doped materials. It is used to introduce neodymium ions into various host matrices, such as glass and crystals, to create materials with specific optical properties. samaterials.comnanoshel.com A prominent example is the neodymium-doped yttrium aluminum garnet (Nd:YAG) laser, a powerful solid-state laser with widespread use in industrial processing, medicine, and scientific research. samaterials.com The compound is also used to color glass in delicate shades ranging from violet to wine-red, a property utilized in manufacturing specialty lenses, such as those for welding goggles, and in enhancing the contrast in CRT displays. samaterials.comnanoshel.com In the realm of magnetic materials, this compound serves as a precursor in the synthesis of neodymium-iron-boron (NdFeB) magnets, which are the strongest known type of permanent magnet and are essential components in electric motors, hard drives, and wind turbines. samaterials.comstanfordmaterials.com

Significance in Lanthanide Coordination Compounds

The chemistry of lanthanides is dominated by the +3 oxidation state, and their relatively large ionic radii allow for high and variable coordination numbers, typically ranging from 6 to 12. bath.ac.ukasianpubs.org this compound is a cornerstone in the synthesis of lanthanide coordination compounds, which are molecules consisting of a central metal ion bonded to surrounding molecules or anions, known as ligands. asianpubs.org

The formation of coordination complexes from this compound is a subject of extensive research. The nitrate (B79036) ions themselves can act as ligands, coordinating to the neodymium ion in either a monodentate (binding through one oxygen atom) or a bidentate (binding through two oxygen atoms) fashion. bath.ac.ukacs.org Studies have shown that in aqueous solutions, inner-sphere bidentate complexes form between trivalent lanthanide ions like Nd³⁺ and nitrate. nih.gov

This compound readily reacts with a vast array of organic ligands to form complex structures with diverse properties. For example, ternary complexes have been synthesized by reacting neodymium(III) nitrate hexahydrate with biochemical ligands such as lansoprazole (B1674482) and uracil (B121893) in an ethanolic medium. asianpubs.orgresearchgate.net The solvent used in these reactions can play a significant role in the final product. For instance, reacting hydrated lanthanide nitrates with the ligand terpyridine in acetonitrile (B52724) can yield different coordination complexes compared to when the reaction is carried out in ethanol (B145695), affecting whether water or ethanol molecules are incorporated into the final structure. bath.ac.uk The study of these coordination compounds is critical for developing new materials for applications in luminescence, magnetism, and catalysis. asianpubs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Anhydrous this compound | This compound Hexahydrate |

| Chemical Formula | Nd(NO₃)₃ wikipedia.org | Nd(NO₃)₃·6H₂O sigmaaldrich.com |

| Molecular Weight | 330.26 g/mol americanelements.com | 438.35 g/mol sigmaaldrich.com |

| Appearance | Light purple crystals americanelements.com | Vibrant pink/violet solid wikipedia.org |

| Melting Point | 1,374 °C (decomposes) wikipedia.org | 69-71 °C heegermaterials.comfishersci.com |

| Solubility | Soluble in water americanelements.com | Soluble in water and alcohol ottokemi.comaemree.com |

| CAS Number | 10045-95-1 nih.gov | 16454-60-7 sigmaaldrich.com |

Eigenschaften

IUPAC Name |

neodymium(3+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HNO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQWQFFGWFDWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

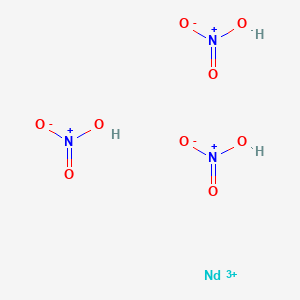

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N3NdO9+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(Hexahydrate) Pink crystals; Soluble in water; [Hawley] | |

| Record name | Neodymium(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10045-95-1 | |

| Record name | Neodymium(III) nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, neodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Neodymium Trinitrate and Its Derivatives

Direct Reaction Routes

Neodymium trinitrate can be synthesized through several direct chemical reactions. One common method involves the reaction of metallic neodymium directly with nitric acid. crystalls.info Alternatively, compounds such as neodymium oxide, hydroxide (B78521), or carbonate can be dissolved in nitric acid to yield the nitrate (B79036) salt. crystalls.info After the reaction ceases, the resulting solution is filtered to remove any impurities. crystalls.info

Other direct routes include metathesis or double displacement reactions. For instance, reacting neodymium sulfate (B86663) with calcium nitrate or lead(II) nitrate results in the precipitation of insoluble calcium sulfate or lead(II) sulfate, leaving this compound in the aqueous solution. crystalls.info A similar principle applies to the reaction between neodymium chloride and lead(II) nitrate. crystalls.info Furthermore, this compound can be prepared by reacting neodymium carbonate or hydroxide with a hot solution of ammonium (B1175870) nitrate, which causes the emission of ammonia gas. crystalls.info

Table 1: Direct Synthesis Reactions for this compound

| Reactant 1 | Reactant 2 | Product(s) | Chemical Equation |

|---|---|---|---|

| Neodymium (Nd) | Nitric Acid (HNO₃) | This compound, Hydrogen Gas | 2Nd + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂↑ |

| Neodymium Oxide (Nd₂O₃) | Nitric Acid (HNO₃) | This compound, Water | Nd₂O₃ + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂O |

| Neodymium Hydroxide (Nd(OH)₃) | Nitric Acid (HNO₃) | This compound, Water | Nd(OH)₃ + 3HNO₃ → Nd(NO₃)₃ + 3H₂O |

| Neodymium Carbonate (Nd₂(CO₃)₃) | Nitric Acid (HNO₃) | This compound, Water, Carbon Dioxide | Nd₂(CO₃)₃ + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂O + 3CO₂↑ |

| Neodymium Sulfate (Nd₂(SO₄)₃) | Calcium Nitrate (Ca(NO₃)₂) | This compound, Calcium Sulfate | Nd₂(SO₄)₃ + 3Ca(NO₃)₂ → 2Nd(NO₃)₃ + 3CaSO₄↓ |

| Neodymium Hydroxide (Nd(OH)₃) | Ammonium Nitrate (NH₄NO₃) | This compound, Water, Ammonia | Nd(OH)₃ + 3NH₄NO₃ → Nd(NO₃)₃ + 3H₂O + 3NH₃↑ |

Precipitation Methods

Precipitation is a key technique in the synthesis and purification of neodymium compounds. In the context of producing this compound, selective precipitation is often used to remove other elements. For example, in the processing of monazite ore, after initial extraction, rare earth hydroxides can be precipitated from a solution using ammonium hydroxide. meral.edu.mm This hydroxide mixture can then be further refined.

Homogeneous precipitation is another refined approach used to create neodymium-based materials. This method involves the slow, uniform generation of a precipitating agent within the reaction mixture, which can lead to the formation of fine, uniform nanoparticles. For instance, nanoparticles of neodymium oxide have been successfully prepared using neodymium nitrate and urea (B33335) as precursors. bendola.com In this process, heating the urea causes it to decompose, gradually raising the pH and inducing the precipitation of a neodymium hydroxide precursor, which is later calcined to form the oxide. bendola.com

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to facilitate chemical reactions and crystallize materials. While not a direct method for synthesizing this compound itself, it is a crucial technique for producing neodymium-containing derivatives, often using this compound as the starting precursor. This approach is particularly valuable for creating nanomaterials with controlled size and morphology. For example, NdOOH (neodymium oxyhydroxide) nanorods have been formed via hydrothermal methods, which are then subsequently converted into hexagonal neodymium oxide nanoparticles through annealing at high temperatures. bendola.com

Biomimetic and Green Synthesis Routes

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthesis methods. These routes aim to reduce the use of hazardous reagents and minimize energy consumption.

One novel green approach is mechanochemical synthesis, which involves using mechanical force (e.g., grinding or milling) to induce chemical reactions. This technique has been used to dope a Zinc-based metal-organic framework (Zn-MOF) with this compound. mdpi.com The process involves the simple mechanical milling of the Zn-MOF with Neodymium(III) nitrate hexahydrate, representing a solvent-free and efficient method for creating new hybrid materials. mdpi.com

Another biomimetic approach involves using biological molecules to control the synthesis of nanoparticles. A greener synthesis for neodymium selenide (Nd₂Se₃) nanoparticles has been developed that uses the enzyme nitrate reductase. mdpi.com This method represents a significant advancement in producing neodymium-based semiconductor nanoparticles through a non-toxic, eco-friendly process. mdpi.com

Synthesis of this compound Hydrates

This compound is hygroscopic and typically exists in a hydrated form, most commonly as Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O). chemimpex.comchemicalbook.com This crystalline solid is the stable form of the compound under normal atmospheric conditions. chemicalbook.com

The synthesis of the hexahydrate is straightforward and is the typical outcome of the direct reaction routes described in section 2.1 when performed in aqueous solutions. After dissolving a neodymium precursor like neodymium oxide in nitric acid, the solution is carefully evaporated. crystalls.info As the solution concentrates, the this compound crystallizes out as the hexahydrate form. The thermal decomposition of Neodymium(III) nitrate hexahydrate is a complex, gradual process that involves melting in its own water of crystallization before decomposing into neodymium oxide at higher temperatures. researchgate.net

Preparation of Neodymium-Doped Nanomaterials using this compound Precursors

This compound is a vital precursor for synthesizing a wide range of neodymium-doped nanomaterials. prochemonline.com These materials are of great interest due to their unique optical, magnetic, and catalytic properties, which have applications in electronics, lasers, and catalysis. chemimpex.com

Co-precipitation is a widely used and effective method for synthesizing multi-component nanomaterials, including those doped with neodymium. This technique involves the simultaneous precipitation of the host material and the dopant ion from a common solution. This compound is an excellent water-soluble source of neodymium ions for these processes.

Notable examples include the synthesis of Neodymium-doped Yttrium Aluminium Garnet (Nd:YAG) nanopowders. This is achieved by the co-precipitation of yttrium, aluminum, and neodymium nitrates using ammonia as the precipitating agent. researchgate.net Similarly, nanostructured neodymium orthoferrite (NdFeO₃) has been created by the co-precipitation of iron(III) and neodymium(III) cations using NaOH. mdpi.com The resulting hydroxide mixture is then annealed to form the final crystalline nanoparticles. mdpi.com

Table 2: Examples of Co-precipitation Synthesis Using this compound Precursors

| Target Nanomaterial | Neodymium Precursor | Other Precursors | Precipitating Agent | Resulting Particle Size |

|---|---|---|---|---|

| Neodymium Oxide (Nd₂O₃) | Neodymium (III) nitrate hexahydrate bendola.com | Urea bendola.com | Ammonia (from urea decomposition) bendola.com | Not specified |

| Nd:YAG (NdₓY₃₋ₓAl₅O₁₂) | Neodymium nitrate researchgate.net | Yttrium nitrate, Aluminium nitrate researchgate.net | Ammonia researchgate.net | 50–80 nm researchgate.net |

| Neodymium Orthoferrite (NdFeO₃) | Neodymium (III) nitrate mdpi.com | Iron (III) nitrate mdpi.com | Sodium Hydroxide (NaOH) mdpi.com | ~30 nm mdpi.com |

Sol-Gel Auto-Combustion Methods for Nanocrystals

The sol-gel auto-combustion technique is a versatile and efficient method for the synthesis of various nanocrystalline materials, including those derived from this compound. nih.govhep.com.cn This process is characterized by its speed and ability to produce homogeneous, highly reactive powders at the atomic level. nih.gov The methodology involves an exothermic reaction between an oxidant, typically a metal nitrate like this compound, and a fuel. nih.gov

The synthesis process begins with the dissolution of metal nitrates, including this compound, in distilled water to form a homogeneous solution. nih.gov A chelating agent, which also acts as the fuel for the combustion reaction, is then introduced. nih.govacademie-sciences.fr Common fuels include citric acid, urea, maleic acid, and glycine. academie-sciences.frscience.govresearchgate.net The role of this agent is twofold: it provides the necessary heat for the formation of the desired crystalline phase and forms stable complexes with the metal cations, preventing their selective precipitation as the water evaporates. academie-sciences.fr

Following the addition of the fuel, the solution is typically heated to facilitate the formation of a viscous gel. jetir.org This gel is the result of the formation of a continuous network of the metal complexes. Further heating of this gel to a critical temperature initiates a self-sustaining and rapid combustion reaction. jetir.orgresearchgate.net This combustion process leads to the formation of a voluminous, fluffy powder composed of nanocrystals. researchgate.net The characteristics of the final nanocrystalline product, such as particle size, morphology, and phase purity, are significantly influenced by several factors, including the type of fuel used, the fuel-to-oxidant ratio, and the annealing temperature. nih.govjetir.org

Research Findings

Detailed research has demonstrated the successful application of the sol-gel auto-combustion method for synthesizing various neodymium-containing nanocrystals. For instance, Nd³⁺ doped cobalt ferrite (B1171679) nanoparticles have been synthesized using a starch-assisted sol-gel auto-combustion method. researchgate.net In this study, the introduction of Nd³⁺ was found to influence the cation distribution and, consequently, the structural and magnetic properties of the resulting nanocrystals. researchgate.net The formation of nanocrystalline grains with a spherical morphology was confirmed through microstructural analysis. researchgate.net

Another study reported the synthesis of nanocrystalline Ni-Zn ferrites with varying neodymium content (Ni₀.₅Zn₀.₅NdxFe₂-xO₄) using a sol-gel route combined with a self-propagating combustion method. researchgate.net The results indicated that at low neodymium concentrations, a single-phase spinel structure was formed. However, exceeding a certain limit of Nd³⁺ (x > 0.04) resulted in the appearance of neodymium oxide as a separate phase. researchgate.net

The choice of fuel has been shown to be a critical parameter in determining the properties of the synthesized nanocrystals. Studies on the synthesis of NiFe₂O₄ have shown that the crystallite size can range from 22 to 51 nm depending on the chelating/combustion agent used, with options including cellulose (B213188), citric acid, glycine, and urea. academie-sciences.fr The use of microwave irradiation to initiate the combustion has been explored as a way to reduce processing time and energy consumption, leading to even smaller crystallite sizes. academie-sciences.fr

The following table summarizes typical components and conditions used in the sol-gel auto-combustion synthesis of neodymium-containing nanocrystals.

| Precursor (Oxidant) | Fuel (Chelating Agent) | Typical Fuel-to-Oxidant Molar Ratio | Combustion Initiation Temperature | Resulting Nanocrystal Product |

| Neodymium Nitrate (Nd(NO₃)₃·6H₂O) | Citric Acid | 1:1 to 1:3 | ~110-300 °C | Neodymium-doped ferrites, Neodymium oxides |

| Ferric Nitrate (Fe(NO₃)₃·9H₂O) | Urea | Variable | ~110-300 °C | Neodymium-containing complex oxides |

| Nickel Nitrate (Ni(NO₃)₂·6H₂O) | Maleic Acid | Variable | ~110-300 °C | Doped nickel ferrites |

| Cobalt Nitrate (Co(NO₃)₂·6H₂O) | Glycine | Variable | ~110-300 °C | Doped cobalt ferrites |

Advanced Characterization Techniques for Neodymium Trinitrate Compounds

Spectroscopic Elucidation

Spectroscopic methods are central to the analysis of neodymium trinitrate, providing detailed information at the molecular level. Techniques such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable in elucidating the intricate features of these compounds.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering a fingerprint of the functional groups and bonds present in a sample. In the context of this compound, FTIR is instrumental in analyzing the metal-ligand interactions and the presence of coordinated solvent molecules.

The interaction between the neodymium cation (Nd³⁺) and the oxygen atoms of the nitrate (B79036) ligands or coordinated water molecules gives rise to characteristic vibrational bands in the far-infrared region of the FTIR spectrum. The analysis of these metal-oxygen (Nd-O) vibrations provides direct evidence of coordination. Research has identified a characteristic Nd-O peak for neodymium oxide at approximately 660 cm⁻¹. researchgate.net In more complex systems, such as neodymium-substituted cobalt zinc ferrites, the intrinsic stretching metal vibrations at tetrahedral sites are observed in the range of 400-600 cm⁻¹. chalcogen.roresearchgate.net These findings suggest that the Nd-O stretching vibrations in this compound would also be expected within this general region, providing insight into the strength and nature of the coordination bond.

Interactive Data Table: Characteristic Metal-Oxygen FTIR Vibrational Frequencies

| Compound/System | Metal-Oxygen Bond | Wavenumber (cm⁻¹) | Reference |

| Neodymium Oxide | Nd-O | ~660 | researchgate.net |

| Neodymium Substituted Ferrites | Metal-O (tetrahedral) | 558 | chalcogen.ro |

| General Metal Oxides | M-O | 400 - 600 | researchgate.net |

This compound is often found in its hydrated form, such as neodymium (III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O). researchgate.netnanoshel.comsigmaaldrich.com FTIR spectroscopy is highly effective in confirming the presence of these coordinated water molecules. The O-H stretching vibrations of water molecules typically appear as a broad band in the region of 3200-3600 cm⁻¹. For instance, in various aqueous nitrate solutions, water monomers that are weakly hydrogen-bonded to nitrate ions show a positive peak around 3565 cm⁻¹. nih.gov Additionally, the H-O-H bending vibration of water is observed near 1630 cm⁻¹. researchgate.net The presence and characteristics of these bands in the FTIR spectrum of a this compound sample can confirm its hydration state.

The nitrate ion (NO₃⁻) can coordinate to a metal center in several ways, including as a monodentate, bidentate, or bridging ligand. FTIR spectroscopy can help elucidate the binding mode of the nitrate ligands in this compound by analyzing the vibrational bands of the nitrate group. The symmetry of the free nitrate ion (D₃h) is lowered upon coordination, leading to changes in the number and position of its characteristic infrared absorption bands. For example, the splitting of the ν₃ band and the infrared activation of the ν₁ band of the nitrate ion are indicative of its interaction with the metal cation. nih.gov The magnitude of these changes can provide information about the covalent character of the metal-nitrate bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a compound. For lanthanide compounds like this compound, the absorption spectra are characterized by sharp, narrow bands resulting from f-f electronic transitions.

The UV-Vis absorption spectrum of aqueous this compound solutions displays several characteristic absorption bands in the visible and near-infrared regions. researchgate.net These bands arise from the transitions of electrons within the 4f orbitals of the Nd³⁺ ion. ripublication.com Because the 4f electrons are well-shielded from the ligand environment, these absorption bands are typically sharp and their positions are relatively insensitive to the specific ligands coordinated to the neodymium ion. However, the intensity of these bands can be influenced by the coordination environment.

The absorption bands for aqueous Nd³⁺ are well-documented and are used for its quantitative analysis. osti.gov The transitions originate from the ⁴I₉/₂ ground state to various excited states. ripublication.com

Interactive Data Table: Major Electronic Absorption Bands of Aqueous Neodymium (III) Ion

| Wavelength (nm) | Transition from ⁴I₉/₂ to Excited State | Reference |

| 522 | - | osti.gov |

| 576 | ⁴G₅/₂, ²G₇/₂ | ripublication.comosti.gov |

| 742 | - | osti.gov |

| 798 | - | osti.gov |

The study of the electronic absorption spectra of neodymium complexes can also reveal shifts in the positions of these bands, which can be related to the nephelauxetic effect and the covalent character of the metal-ligand bond. ripublication.com

Optical Absorption Spectra of Crystalline Forms

The optical absorption spectra of crystalline this compound provide significant insight into the electronic structure and local environment of the neodymium(III) ion. The hexahydrate form, with the formula [Nd(NO₃)₃(H₂O)₄]·2H₂O, crystallizes in the triclinic space group P1. colab.ws A detailed analysis of the optical absorption spectrum of a single crystal of stoichiometric neodymium nitrate hexahydrate was conducted at a cryogenic temperature of 4.2 K across the spectral range of 10,000 to 33,000 cm⁻¹. springernature.com This study successfully reproduced the experimental sequence of 98 Stark levels, which arise from 28 different ²ˢ⁺¹Lⱼ levels, by applying a Hamiltonian model that included both free-atom and crystal-field operators. springernature.com

The absorption spectrum of the Nd³⁺ ion is characterized by several sharp and distinctive absorption bands in the visible and near-infrared (VNIR) regions due to its 4f³ electronic configuration. These transitions are from the ⁴I₉/₂ ground state to higher energy levels. The positions of these absorption features are largely independent of the host mineralogy. nih.gov Key absorption bands are observed centered at approximately 580, 745, 810, and 870 nm. nih.gov In some cases, the absorption band corresponding to the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition is particularly dominant due to its hypersensitive nature. rawdatalibrary.net The band shape and oscillator strength of these hypersensitive transitions show significant changes compared to the Nd³⁺ aqua-ion, reflecting the influence of the local coordination environment. nih.gov

Table 1: Characteristic Optical Absorption Bands of Nd³⁺ from the ⁴I₉/₂ Ground State (This table is interactive. Click on the headers to sort.)

| Transition | Approximate Wavelength (nm) | Spectral Region | Reference |

|---|---|---|---|

| ⁴G₅/₂, ²G₇/₂ | 580 | Visible | nih.gov |

| ⁴F₇/₂, ⁴S₃/₂ | 745 | Near-Infrared | nih.gov |

| ⁴F₅/₂, ²H₉/₂ | 810 | Near-Infrared | nih.gov |

| ⁴F₃/₂ | 870 | Near-Infrared | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of neodymium-containing compounds, including this compound, is challenging due to the paramagnetic nature of the Nd³⁺ ion. wikipedia.org Unlike diamagnetic compounds, paramagnetic centers cause significant broadening of NMR signals and a wide range of chemical shifts, often spanning hundreds of ppm. colab.wswikipedia.org This broadening can diminish resolution to the point that spin-spin coupling is rarely observed. wikipedia.org However, despite these challenges, paramagnetic NMR is a powerful and versatile tool, providing crucial insights into the electronic structure, magnetic properties, and geometric structure of lanthanide complexes in solution. rawdatalibrary.netineosopen.orgresearchgate.net The shorter T1 relaxation times associated with paramagnetic centers also allow for rapid spectral acquisition. wikipedia.org

The chemical shift observed for a nucleus in a paramagnetic complex is the sum of three components: the diamagnetic shift (the shift it would have in a similar diamagnetic environment), the contact shift, and the pseudocontact shift. ineosopen.org The difference between the observed paramagnetic shift and the diamagnetic shift is termed the hyperfine shift. wikipedia.org

The contact shift arises from the transfer of unpaired electron spin density through chemical bonds to the observed nucleus. wikipedia.org The pseudocontact shift (PCS) , also known as the dipolar shift, originates from the magnetic anisotropy of the paramagnetic center. wikipedia.org This anisotropy creates an additional magnetic field that has a distinct geometric dependence, proportional to 1/r³, where r is the distance from the metal ion, as well as an angular dependence. wikipedia.org For many lanthanide ions, including neodymium, the paramagnetic shift is often dominated by the pseudocontact mechanism. nih.govacs.org

Analyzing the Lanthanide-Induced Shifts (LIS) across a series of isostructural complexes with different lanthanide ions is a key strategy for separating the contact and pseudocontact contributions. rawdatalibrary.netacs.org This separation is possible because the two contributions have different dependencies on the specific lanthanide ion. ineosopen.org For instance, in a study of neodymium(III) complexes with β-diketone and heterocyclic amines, the paramagnetic shift was determined to be primarily dipolar (pseudocontact) in nature. nih.gov The coordination of nitrate ions is critical, as the number of anions in the first solvation shell directly alters the complex's geometry and magnetic anisotropy, which in turn governs the observed chemical shifts. Studies on the complexation of Nd(III) with ligands like BLPhen show that the stoichiometry dictates the formation of either a neutral [Nd(BLPhen)(NO₃)₃]⁰ complex or a charged [Nd(BLPhen)₂(NO₃)₂]⁺ complex, each with a unique electronic environment. nih.gov

NMR spectroscopy serves as an exceptionally effective probe for determining the structure of neodymium complexes in solution. researchgate.netacs.org The structural information is derived from the paramagnetic effects on the NMR spectrum, namely Lanthanide-Induced Shifts (LIS) and Lanthanide-Induced Relaxation (LIR). rawdatalibrary.netacs.org

Pseudocontact shifts (PCS) are particularly valuable as they provide long-range structural information, yielding both distance and angular coordinates for nuclei up to ~40 Å from the metal center. springernature.com This allows for the determination of the three-dimensional structure of protein-ligand complexes when a lanthanide ion is incorporated. nih.gov

Paramagnetic Relaxation Enhancement (PRE) provides distance constraints, as the relaxation rates are typically proportional to 1/r⁶, where r is the distance between the Nd³⁺ ion and the observed proton. acs.orgillinois.edu This allows for the calculation of metal-nucleus distances. illinois.edu

A comprehensive structural comparison of a complete series of lanthanide cryptate complexes, including the neodymium nitrate complex, demonstrated the power of this approach. acs.org The aqueous solution structures of the paramagnetic complexes were thoroughly characterized using proton NMR LIS and LIR data, and the results showed excellent agreement with solid-state structures determined by X-ray crystallography. acs.org Similarly, NMR was used to characterize neodymium complexes with Trensal-based ligands in solution, revealing that the larger Nd³⁺ ion tends to exhibit a higher coordination number by incorporating solvent molecules compared to the smaller Dy³⁺ ion. nih.gov

Luminescence Spectroscopy

This compound and its complexes are known for their characteristic luminescence properties. The Nd³⁺ ion exhibits intense luminescence, making it a common activator ion in various materials, including laser crystals. rawdatalibrary.net The luminescence arises from f-f electronic transitions within the 4f³ configuration of the ion. These emissions typically occur in the near-infrared (NIR) region of the electromagnetic spectrum. sid.ir

Complexes containing the Nd³⁺ ion emit characteristic light at several wavelengths in the near-infrared. sid.ir The most prominent emission bands are centered around 880 nm, 1060 nm, and 1330 nm. sid.ir These broad emission bands correspond to transitions from the excited ⁴F₃/₂ state to lower-lying energy levels. rawdatalibrary.net

The quantum efficiency of luminescence is a critical parameter that predicts the performance of a laser-active or luminescent material. rawdatalibrary.net For neodymium complexes, this efficiency is highly dependent on the coordination environment. The design of complexes with specific ligands, such as β-diketonates, is a key strategy to promote NIR emission. sid.ir These organic ligands act as "antennas," absorbing energy and efficiently transferring it to the central Nd³⁺ ion, which then emits its characteristic NIR light. sid.ir

Table 2: Principal Near-Infrared (NIR) Emission Bands of Nd³⁺ (This table is interactive. Click on the headers to sort.)

| Transition | Approximate Wavelength (nm) | Reference |

|---|---|---|

| ⁴F₃/₂ → ⁴I₉/₂ | 882 | rawdatalibrary.net |

| ⁴F₃/₂ → ⁴I₁₁/₂ | 1062 | rawdatalibrary.net |

| ⁴F₃/₂ → ⁴I₁₃/₂ | 1400 | rawdatalibrary.net |

The Judd-Ofelt (J-O) theory is a widely used theoretical framework for analyzing the intensities of 4f-4f absorption spectra in lanthanide ions. nih.gov By fitting the experimental oscillator strengths of the absorption bands to the theory, a set of three intensity parameters (Ω₂, Ω₄, and Ω₆) can be determined. nih.govineosopen.org These parameters are crucial as they provide valuable information about the local symmetry, bonding, and bulk properties of the host material surrounding the Nd³⁺ ion. nih.gov

The Ω₂ parameter is particularly sensitive to the covalency of the metal-ligand bond and the asymmetry of the coordination site. nih.gov The Ω₄ and Ω₆ parameters are more related to bulk properties like the rigidity of the host matrix. nih.gov Once determined, the J-O parameters can be used to calculate important radiative properties, including transition probabilities, radiative lifetimes, and fluorescence branching ratios for the emissive states of the Nd³⁺ ion. rawdatalibrary.netineosopen.org The spectroscopic quality factor (χ = Ω₄/Ω₆) is often used as an indicator of the potential luminescence efficiency of a material. nih.gov

Table 3: Judd-Ofelt Intensity Parameters (Ωλ) for Nd³⁺ in Various Host Materials (This table is interactive. Click on the headers to sort.)

| Host Material | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) | Reference |

|---|---|---|---|---|

| PAA:Nd (3 mol%) | 12.5 | 6.44 | 13.2 | rawdatalibrary.net |

| BaO-ZnO-B₂O₃ Glass (0.5 mol% Nd₂O₃) | 3.23 | 4.19 | 4.67 | nih.gov |

| BaO-ZnO-B₂O₃ Glass (1.0 mol% Nd₂O₃) | 3.41 | 4.31 | 4.75 | nih.gov |

| BaO-ZnO-B₂O₃ Glass (1.5 mol% Nd₂O₃) | 3.59 | 4.45 | 4.82 | nih.gov |

| BaO-ZnO-B₂O₃ Glass (2.0 mol% Nd₂O₃) | 3.71 | 4.52 | 4.87 | nih.gov |

Raman Spectroscopy for Coordination Environment Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the coordination behavior of ions in solution and the solid state. osti.gov It probes the vibrational modes of molecules, which are sensitive to the chemical environment, bonding, and symmetry of the species under investigation. rsc.org For this compound complexes, Raman spectroscopy is particularly useful for elucidating the interactions between the neodymium (Nd³⁺) cation and the surrounding nitrate (NO₃⁻) anions and solvent molecules. Changes in the coordination structure, especially those occurring across the lanthanide series, can be monitored by observing shifts in the characteristic Raman bands. osti.gov

The nitrate anion (NO₃⁻) is a versatile ligand that can coordinate to a metal ion in several ways, most commonly as a monodentate or bidentate ligand. researchgate.net The symmetry of the free nitrate ion is D₃h, but upon coordination to a metal ion like Nd³⁺, its symmetry is lowered to C₂v. This reduction in symmetry results in changes to its vibrational spectrum, particularly the splitting of degenerate modes, which can be observed with Raman spectroscopy. cdnsciencepub.com

The vibrational modes of the nitrate ion are sensitive to its coordination mode. Raman studies are highly effective in distinguishing between monodentate and bidentate coordination. cdnsciencepub.com The key vibrational signatures for the nitrate anion include symmetric stretching (ν₁), out-of-plane deformation (ν₂), asymmetric stretching (ν₃), and in-plane deformation (ν₄). The splitting of the asymmetric stretching mode (ν₃) is often used as an indicator of coordination. The positions of these bands can help identify the nature of the metal-ligand bond. For instance, the symmetric stretching vibrations of nitrate typically appear as prominent bands in the Raman spectrum. researchgate.net

| Vibrational Mode | Symmetry (Free Ion) | Approximate Wavenumber (cm⁻¹) (Free Ion) | Comments on Coordination |

|---|---|---|---|

| Symmetric Stretch (ν₁) | A₁' | ~1050 | Shifts upon coordination. |

| Out-of-Plane Bend (ν₂) | A₂" | ~830 | Position is sensitive to the environment. |

| Asymmetric Stretch (ν₃) | E' | ~1390 | This degenerate mode splits upon coordination, providing insight into monodentate vs. bidentate binding. cdnsciencepub.com |

| In-Plane Bend (ν₄) | E' | ~720 | This degenerate mode can also split upon coordination. |

This table presents typical vibrational modes for the nitrate ion. Exact positions and splittings in this compound complexes depend on the specific coordination environment, including the presence of other ligands and the physical state (solid or solution). cdnsciencepub.comresearchgate.net

Diffuse Reflectance Spectroscopy

Diffuse Reflectance Spectroscopy (DRS) is a technique used to obtain spectroscopic information from scattering materials like powders. wikipedia.orgnist.gov Instead of measuring transmitted light, DRS collects and analyzes the light that is diffusely reflected from the sample surface. This method is particularly valuable for studying solid materials that are not amenable to conventional transmission spectroscopy, such as the crystalline powders of neodymium compounds. researchgate.net

For neodymium-containing materials, DRS in the visible and near-infrared (VNIR) regions is used to study the electronic transitions within the shielded 4f orbitals of the Nd³⁺ ion. researchgate.net The resulting spectra show sharp and characteristic absorption features. The precise positions and shapes of these absorption bands are influenced by the nature of the ligands bonded to the neodymium ion and the local crystal field effects. researchgate.net This sensitivity allows DRS to be used as a rapid, cost-effective tool for identifying neodymium in various solid compounds and for probing differences in its coordination environment. researchgate.netresearchgate.net

Materials derived from this compound, such as neodymium oxide (Nd₂O₃) or neodymium-doped functional materials, are often semiconductors whose properties are critically dependent on their optical band gap (E_g). The optical band gap can be determined from diffuse reflectance spectra using the Kubelka-Munk function to convert reflectance data into an absorption coefficient equivalent. researchgate.net

The Tauc plot method is then widely employed to estimate the band gap energy. youtube.comnih.gov This involves plotting a function of the absorbed energy, (αhν)^(1/n), against the photon energy (hν), where α is the absorption coefficient and hν is the photon energy. The exponent 'n' depends on the nature of the electronic transition (n=1/2 for direct allowed transitions and n=2 for indirect allowed transitions). youtube.com By extrapolating the linear portion of the Tauc plot to the energy axis (where the absorption is zero), the optical band gap (E_g) can be determined. youtube.com Studies on neodymium-doped materials have shown that the band gap can be tuned by varying the concentration of the dopant. researchgate.net

| Material System | Dopant Concentration (mol%) | Optical Band Gap (eV) | Transition Type |

|---|---|---|---|

| Nd-doped Zinc Borotellurite Glass | 1.0 | 3.183 | Indirect |

| 2.5 | 3.152 | Indirect |

This table provides example data on how neodymium concentration can influence the optical band gap in a derived glass material. Data adapted from a study on a neodymium-doped glass system. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) is an element-specific technique that provides information about the local atomic structure around a specific absorbing atom. nist.gov By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can determine the types of neighboring atoms, their distances from the central atom, and their coordination numbers. For this compound complexes, EXAFS measurements at the Nd L₃-edge can precisely characterize the first coordination sphere of the Nd³⁺ ion. chemrxiv.org This technique is invaluable because it is not dependent on the sample being crystalline and can be applied to solutions, providing direct insight into the solvation structure. chemrxiv.org

EXAFS is particularly well-suited for determining the coordination mode of nitrate ions (monodentate vs. bidentate) in neodymium complexes. The nitrate anion can bind through one oxygen atom (monodentate) or two oxygen atoms (bidentate). researchgate.net These different binding modes result in distinct Nd-O bond distances and coordination numbers, which can be resolved by fitting the EXAFS data. For example, a bidentate nitrate will contribute two oxygen atoms at a similar distance to the central Nd³⁺ ion, while a monodentate nitrate will contribute only one.

First-principles molecular dynamics simulations, which can be validated against experimental EXAFS data, have shown that in certain neodymium complexes, nitrate binding is highly dynamic, with frequent switching between monodentate and bidentate modes. osti.gov These studies reveal that the coordination number around the neodymium ion can change depending on the ligands present, with EXAFS providing the experimental basis for determining average bond distances and coordination numbers in the local environment. chemrxiv.orgosti.gov

Structural Analysis

Crystallographic studies have confirmed that this compound hexahydrate crystals are triclinic and belong to the P-1 space group. wikipedia.orgcapes.gov.br

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 9.307(1) Å |

| b | 11.747(1) Å |

| c | 6.776(1) Å |

| α | 91.11(1)° |

| β | 112.24(1)° |

| γ | 109.15(1)° |

Data sourced from Rogers et al. (1983) via Wikipedia. wikipedia.org

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal structure, phase composition, lattice parameters, and crystallite size. In the study of this compound compounds, XRD is instrumental in identifying the crystalline phases of its various hydrates and the products of their thermal decomposition.

The precise arrangement of atoms in this compound and its hydrated forms can be determined using single-crystal XRD. Neodymium nitrate is most commonly found as a hexahydrate, with the chemical formula Nd(NO₃)₃·6H₂O. wikipedia.orgcymitquimica.com Structural analysis has revealed that a more accurate formulation is [Nd(NO₃)₃(H₂O)₄]·2H₂O, indicating that four water molecules are directly coordinated to the neodymium ion. wikipedia.org This complex crystallizes in the triclinic space group P1. wikipedia.org In addition to the hexahydrate, a tetrahydrate form, Nd(NO₃)₃·4H₂O, has also been identified. crystalls.info One study on synthesized neodymium nitrate powder also identified a pentahydrate, Nd(NO₃)₃·5H₂O, with its corresponding XRD pattern matching JCPDS code 00-022-0738. researchgate.net

The crystallographic parameters for neodymium nitrate hexahydrate have been determined with high precision, providing a foundational understanding of its solid-state structure.

Table 1: Crystal Structure Data for Neodymium Nitrate Hexahydrate [Nd(NO₃)₃(H₂O)₄]·2H₂O

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | wikipedia.orgcrystalls.info |

| Space Group | P1 | wikipedia.org |

| a | 9.307(1) Å | wikipedia.org |

| b | 11.747(1) Å | wikipedia.org |

| c | 6.776(1) Å | wikipedia.org |

| α | 91.11(1)° | wikipedia.org |

| β | 112.24(1)° | wikipedia.org |

| γ | 109.15(1)° | wikipedia.org |

This compound serves as a precursor for doping other materials to modify their properties. XRD is essential for confirming the incorporation of neodymium into the host lattice and identifying any new phase formations. For example, in the synthesis of neodymium-doped Zinc Oxide (ZnO) nanoparticles, neodymium nitrate is used as the doping agent. researchgate.net The XRD patterns of the resulting materials show the characteristic peaks of the ZnO wurtzite structure, but with slight shifts and changes in intensity, indicating the successful incorporation of Nd³⁺ ions into the ZnO crystal lattice. researchgate.net

Furthermore, the thermal decomposition of this compound itself leads to the formation of various neodymium oxide and oxynitrate phases. XRD studies have tracked these transformations, showing that hydrated neodymium nitrate decomposes to NdONO₃ at elevated temperatures. wikipedia.orgresearchgate.net Further heating leads to a series of phase transformations, including the formation of monoclinic Nd(OH)₂·NO₃ at 160 °C, hexagonal Nd(OH)₃ at 315 °C, and eventually cubic and hexagonal phases of Neodymium(III) oxide (Nd₂O₃) at higher temperatures. researchgate.nettechconnect.org A study on the thermal decomposition of neodymium alginate beads, formed from a neodymium nitrate solution, showed a transformation from hexagonal Nd₂O₂(CO₃) to a mixture of cubic and hexagonal Nd₂O₃ phases upon annealing at 800°C. techconnect.org

The Rietveld refinement method is a powerful technique for analyzing powder XRD data. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the precise determination of lattice parameters, atomic positions, and phase fractions. mdpi.com While direct Rietveld refinement studies on this compound are not extensively documented in the provided context, the methodology is widely applied to neodymium-containing compounds.

For instance, in a study of Neodymium orthoferrite (NdFeO₃), synthesized from Nd₂O₃, the Rietveld method was used to analyze the XRD data. unm.ac.id The refinement confirmed the material possesses an orthorhombic crystal structure and allowed for the precise calculation of its lattice parameters. unm.ac.id This demonstrates the utility of the Rietveld method in accurately characterizing the structural details of complex neodymium compounds derived from precursors like neodymium nitrate.

Table 2: Lattice Parameters of Nd₁.₂FeO₃ Determined by Rietveld Refinement

| Calcination Temperature | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Reference |

|---|---|---|---|---|

| 750 °C | 5.581059 ± 0.000736 | 7.758627 ± 0.000947 | 5.448341 ± 0.000665 | unm.ac.id |

| 850 °C | 5.580203 ± 0.000695 | 7.756789 ± 0.000908 | 5.447646 ± 0.000626 | unm.ac.id |

| 950 °C | 5.580402 ± 0.000704 | 7.758957 ± 0.000919 | 5.449350 ± 0.000634 | unm.ac.id |

The size of the crystalline domains (crystallites) within a material significantly influences its properties. XRD provides a means to estimate the average crystallite size through the analysis of diffraction peak broadening. The Scherrer equation is commonly used for this purpose, relating the crystallite size to the peak width at half-maximum (FWHM). rigaku.comyoutube.comyoutube.com

In studies involving the thermal decomposition of neodymium nitrate precursors to form Nd₂O₃ nanoparticles, XRD has been used to assess the size of the resulting crystallites. For example, Nd₂O₃ nanopowders synthesized via thermal decomposition and annealed at 800°C were found to have an average crystallite size of 46 nm, compared to 30 nm for the non-annealed powder. techconnect.org Similarly, in neodymium-substituted cobalt zinc ferrites, the average crystallite size was determined by XRD to be in the range of 29.9-31.4 nm. chalcogen.ro

Table 3: Crystallite Size of Neodymium-Containing Nanoparticles from XRD

| Material | Condition | Average Crystallite Size (nm) | Reference |

|---|---|---|---|

| Nd₂O₃ | Non-annealed | 30 | techconnect.org |

| Nd₂O₃ | Annealed at 800°C | 46 | techconnect.org |

| Co₀.₅Zn₀.₅Fe₂-xNdxO₄ | - | 29.9 - 31.4 | chalcogen.ro |

| Nd₂O₃ (from hydrated nitrate) | Formed at 1037 °C | ~50 | researchgate.net |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and microstructure of materials at high magnification. It provides detailed information about particle shape, size distribution, and the texture of composites.

SEM is extensively used to study the morphology of nanoparticles and composites synthesized using this compound as a precursor. For instance, Nd(OH)₃ nanostructures prepared hydrothermally using Nd(NO₃)₃·6H₂O as a starting material were characterized by SEM, which revealed their detailed surface features. researchgate.net

In another study, the thermal decomposition of neodymium nitrate precursors yielded neodymium oxide products. researchgate.net SEM analysis of these products showed a nanostructure morphology characterized by nanoscale spherical grains. researchgate.net When neodymium nitrate is used to create composites, such as Co₀.₅Zn₀.₅Fe₂-xNdxO₄, SEM analysis revealed the formation of irregular grains within the micrometer range. chalcogen.ro Similarly, in composites of cerium-based oxides and nickel, where neodymium can be a component, SEM is used to observe the distribution and morphology of the constituent phases. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging, enabling detailed analysis of materials at the nanoscale. wikipedia.orguiowa.edu In this method, a beam of electrons is transmitted through an ultrathin specimen (typically less than 100 nm thick). wikipedia.org As the electrons pass through, they interact with the sample, and these interactions are used to form an image. The resulting image is magnified and focused onto a detector, such as a fluorescent screen or a charge-coupled device (CCD) camera. wikipedia.org TEM is capable of significantly higher resolution than light microscopes due to the smaller de Broglie wavelength of electrons, allowing for the visualization of fine details down to the atomic level. wikipedia.org This makes it an indispensable tool in materials science, chemistry, and nanotechnology for studying the size, shape, and structure of nanoparticles. wikipedia.orgnih.gov

For the analysis of this compound, TEM is crucial for characterizing the morphology and crystal structure of its nanoparticle derivatives. The technique can reveal the precise arrangement of atoms within a crystal lattice and identify any defects or dislocations. Various operating modes, including bright-field imaging, diffraction, and spectroscopy, provide comprehensive information about the material's properties. wikipedia.org

The morphology and size distribution of nanoparticles are critical parameters that influence their physical and chemical properties. nih.gov TEM is a primary technique for the direct visualization and measurement of individual nanoparticles, offering a precise determination of these characteristics. ekb.eg

To analyze a sample, such as one containing this compound-derived nanoparticles, it is typically dispersed on a TEM grid. wikipedia.org Micrographs are then captured at various magnifications. Image analysis software, like ImageJ, can be employed to process these micrographs to measure the dimensions of a large number of particles, ensuring statistical significance. nih.gov From these measurements, a particle size distribution histogram can be generated, which provides the average particle size and the standard deviation, indicating the uniformity of the sample. nih.govresearchgate.net

Research on various nanomaterials demonstrates the utility of this method. For instance, analysis of silica (B1680970) nanoparticles using TEM and subsequent image processing revealed an average diameter of 70.6 nm with a narrow size distribution. nih.gov In another study, nanoparticles were found to have a size range of 2 to 28 nm with an average size of 10 nm. researchgate.net TEM images also provide qualitative information on the morphology of the particles, revealing whether they are spherical, rod-shaped, crystalline, or aggregated. mtu.edu This detailed morphological and size information is essential for controlling the synthesis process and for the application of neodymium-based nanomaterials.

Table 1: Example Data from Nanoparticle Size Analysis using TEM

This table is illustrative, showing typical data obtained from TEM analysis of various nanoparticle samples as described in the literature.

| Sample Description | Average Particle Size (nm) | Size Distribution Range (nm) | Morphology | Source |

|---|---|---|---|---|

| Silica Nanoparticles | 70.6 | Not specified, but narrow | Uniform, spherical | nih.gov |

| Sample F3 Nanoparticles | 10 | 2 - 28 | Not specified, devoid of large particles | researchgate.net |

| Gold Nanoparticles (biosynthesized) | Not specified | 11.96 - 34.62 | Not specified | ekb.eg |

| Silver Nanoparticles (biosynthesized) | Not specified | 3.91 - 37.83 | Not specified | ekb.eg |

| Respirable Coal Mine Dust Nanoparticles | Not specified | 25 - 400 | Carbonaceous, mineral, diesel, aggregates | mtu.edu |

Thermal Analysis

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov These methods are fundamental for characterizing materials like this compound, providing critical data on phenomena such as phase transitions, thermal stability, and decomposition. eltra.com The two most common thermal analysis techniques used for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.comeltra.com The resulting data provides valuable information about the physical and chemical phenomena that involve mass loss or gain, such as dehydration, decomposition, and oxidation. eltra.com A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. eltra.com The temperature of the furnace is programmed to increase at a constant rate, and the change in sample mass is recorded continuously. eltra.com This allows for the determination of the thermal stability of materials and the study of their decomposition kinetics. nih.gov

The thermal decomposition of this compound, particularly its common form, neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O), is a complex, gradual process. iaea.orgresearchgate.net TGA studies show that upon heating, the compound first melts in its own water of crystallization. iaea.orgresearchgate.net The decomposition proceeds through several steps, involving the formation of intermediate compounds such as neodymium oxynitrate (NdONO₃). wikipedia.org

The primary volatile products released during the thermolysis of neodymium nitrate hexahydrate are water (H₂O), nitric acid (HNO₃), an azeotropic mixture of nitric acid and water, nitrogen dioxide (NO₂), and oxygen (O₂). iaea.org The process begins with a condensation of the initial monomer, leading to a complex, multi-component system that eventually yields normal neodymium oxide (Nd₂O₃) as the final solid product. iaea.orgresearchgate.net

Kinetic analysis of TGA data can elucidate the mechanisms and activation energies of these decomposition steps. osti.gov While specific kinetic parameters for this compound are complex due to the overlapping reaction steps, studies on related lanthanide nitrates show that decomposition can be described by mechanisms such as the contracting area and contracting volume models. researchgate.net The study of the evolved gases, often coupled with techniques like Fourier Transform Infrared Spectroscopy (TGA-IR), is crucial for identifying the decomposition products and confirming the proposed reaction pathways. osti.govnih.gov

Table 2: Key Volatile Products from Neodymium Nitrate Hexahydrate Thermolysis

| Product | Chemical Formula | Source |

|---|---|---|

| Water | H₂O | iaea.org |

| Nitric Acid | HNO₃ | iaea.org |

| Nitrogen Dioxide | NO₂ | iaea.org |

| Oxygen | O₂ | iaea.org |

TGA is widely used to assess the thermal stability of composite materials. nih.gov The introduction of inorganic compounds, such as those derived from this compound, into polymer matrices can significantly enhance their performance at elevated temperatures. nih.gov

For example, research on polyimide (PI) composites modified with neodymium oxide (Nd₂O₃), a decomposition product of this compound, has demonstrated this effect. nih.gov TGA results indicated that the temperature at which 5% weight loss occurs (Td5%) for the PI/Nd₂O₃ hybrid materials increased from 557 °C for the pure polyimide to 575 °C for the composite. nih.gov Furthermore, under isothermal aging at 350 °C, the weight loss of the modified composites was significantly lower than that of the pure polymer. nih.gov This improvement in thermal stability is often attributed to the formation of a protective char layer or the catalytic effect of the metal oxide, which alters the decomposition mechanism of the polymer. nih.govmdpi.com TGA provides a quantitative measure of this enhancement, making it an essential tool for the development of high-performance materials for demanding applications. researchgate.netmdpi.com

Table 3: TGA Data for Neodymium Oxide Modified Polyimide Composites

| Material | 5% Decomposition Temperature (Td5%) | Isothermal Weight Loss (at 350°C for 450h) | Source |

|---|---|---|---|

| Pure Polyimide (PI) | 557 °C | Not specified, used as baseline | nih.gov |

| PI/Nd₂O₃ Hybrid (0.4-1 wt%) | 575 °C | Reduced by 28% to 31% compared to pure PI | nih.gov |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nasa.gov The sample and reference are maintained at nearly the same temperature throughout the experiment. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions, where heat is either absorbed (endothermic process) or released (exothermic process). nasa.govresearchgate.net

For neodymium nitrate hexahydrate, DSC studies complement TGA data by identifying the temperatures of phase transitions. iaea.orgresearchgate.net Research shows that Nd(NO₃)₃·6H₂O melts in its own water of crystallization at a temperature of 328 K (55 °C). iaea.orgresearchgate.net The DSC thermogram for this process would show a distinct endothermic peak corresponding to this melting event. No other phase transitions are observed above 233 K until decomposition begins. iaea.orgresearchgate.net In the study of composites, DSC can be used to determine the effects of additives like neodymium compounds on the glass transition temperature (Tg) or melting and curing characteristics of the polymer matrix. mdpi.comresearchgate.net

Table 4: Known Thermal Transition for Neodymium Nitrate Hexahydrate

| Compound | Transition | Temperature (K) | Source |

|---|---|---|---|

| Nd(NO₃)₃·6H₂O | Melting in water of crystallization | 328 | iaea.orgresearchgate.net |

Phase Transitions and Dehydration Processes

This compound, particularly in its hexahydrate form (Nd(NO₃)₃·6H₂O), exhibits distinct thermal behaviors. Studies show that the hexahydrate does not undergo phase transitions at temperatures above 233 K (-40°C). scispace.com Instead, at 328 K (55°C), the compound melts within its own water of crystallization. rsisinternational.orgorientjchem.org

The thermal decomposition of this compound hexahydrate is a complex and gradual process rather than a simple, single-step dehydration. scispace.comrsisinternational.org The process is initiated by the condensation of approximately six monomers of Nd(NO₃)₃·6H₂O to form a larger cluster. rsisinternational.orgorientjchem.org Following this aggregation, a continuous and intricate decomposition occurs. This decomposition involves the progressive loss of volatile products, including water, nitric acid, and an azeotropic mixture of 68% HNO₃ and 32% H₂O. rsisinternational.org As temperatures increase further, the intermediate oxynitrates degrade, releasing nitrogen dioxide and oxygen, which ultimately leads to the formation of normal neodymium oxide (Nd₂O₃). scispace.comrsisinternational.org Throughout this thermolysis, the system is characterized as a multicomponent, multiphase system that remains far from equilibrium until the final oxide is formed. rsisinternational.org

Elemental Analysis

In the characterization of a complex with the formula Nd₂Ga₈C₁₄₆H₁₇₀N₂₂O₆₆Na₂, elemental analysis yielded results that closely matched the theoretical composition, thereby validating the proposed structure. umich.edu

Elemental Analysis Data for Nd₂Ga₈C₁₄₆H₁₇₀N₂₂O₆₆Na₂

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 41.94 | 41.87 | umich.edu |

| Hydrogen (H) | 4.10 | 3.87 | umich.edu |

| Nitrogen (N) | 7.37 | 7.44 | umich.edu |

Coordination Chemistry of Neodymium Iii Nitrate

Ligand Binding and Complex Formation

The formation of neodymium(III) nitrate (B79036) complexes involves the displacement of water molecules from the hydrated Nd³⁺ ion by various ligands. The nature of these ligands, ranging from simple anions to complex organic molecules, dictates the stoichiometry, stability, and structure of the final product.

The nitrate ion can coordinate to a metal center in two primary modes: as a monodentate ligand, where one oxygen atom binds to the metal, or as a bidentate ligand, where two oxygen atoms from the same nitrate ion bind to the metal. wikipedia.orglibretexts.org In neodymium(III) nitrate complexes, both coordination modes are prevalent and can coexist, often in dynamic equilibrium.

Conversely, in a 2:1 complex, [Nd(BLPhen)₂(NO₃)₂]⁺, only two nitrate ions remain in the primary coordination sphere, while the third is displaced. nih.govacs.org In this environment, the coordination of the two nitrate anions can be highly dynamic, frequently switching between monodentate and bidentate modes. osti.gov This dynamic behavior is also observed in aqueous solutions of simple neodymium nitrate, where both monodentate and bidentate interactions occur, with the number of coordinated nitrates increasing from cerium to ytterbium across the lanthanide series. researchgate.net

| Complex Stoichiometry | Nitrate Coordination Mode | Resulting Complex |

| 1:1 Nd(III):BLPhen | Three bidentate nitrates nih.gov | [Nd(BLPhen)(NO₃)₃] (neutral) nih.govacs.org |

| 2:1 Nd(III):BLPhen | Two nitrates (dynamic monodentate/bidentate) osti.gov | [Nd(BLPhen)₂(NO₃)₂]⁺ (charged) nih.govacs.org |

The large ionic radius of the Nd³⁺ ion allows for high coordination numbers, typically ranging from 8 to 12. libretexts.orgnih.govlibretexts.org In aqueous solutions, neodymium is generally nine-coordinate. acs.org The solid hexahydrate of neodymium nitrate, more accurately formulated as [Nd(NO₃)₃(H₂O)₄]·2H₂O, features a nine-coordinate Nd³⁺ ion. wikipedia.org The geometry for this coordination number is often a tricapped trigonal prismatic structure. wikipedia.org

Another common geometry for nine-coordinate complexes is the capped square antiprism. wikipedia.org This geometry involves a central atom surrounded by eight atoms at the vertices of a square antiprism, with a ninth "capping" atom located over one of the square faces. wikipedia.org Octacoordinate (8-coordinate) complexes are also known, often adopting a square antiprismatic or dodecahedral geometry. asianpubs.orgwikipedia.org The specific geometry adopted is a fine balance between minimizing inter-ligand repulsion and maximizing the coordination number. libretexts.org For example, moving along the lanthanide series from lanthanum to europium in complexes with two BLPhen ligands, the coordination number drops from 11 for La(III) and Nd(III) to 10 for Eu(III) due to the shrinking ionic radius. osti.gov

| Coordination Number | Common Geometries | Example |

| 9 | Tricapped Trigonal Prismatic wikipedia.org | [Nd(NO₃)₃(H₂O)₄]·2H₂O wikipedia.org |

| 9 | Capped Square Antiprismatic wikipedia.org | General nine-coordinate complexes |

| 8 | Square Antiprismatic, Dodecahedral wikipedia.org | [Ln(MZ)₂(NO₃)₂]NO₃ (where Ln=Nd) asianpubs.org |

| 11 | - | [Nd(BLPhen)₂]³⁺ complexes osti.gov |

Neodymium(III) nitrate serves as a precursor for the synthesis of ternary complexes, which incorporate two different types of ligands in addition to the metal ion. Such complexes involving biochemical ligands are of significant interest. A notable example is the synthesis of a ternary complex by reacting neodymium(III) nitrate hexahydrate with the anti-ulcer drug lansoprazole (B1674482) and the RNA base uracil (B121893). researchgate.net In this complex, both lansoprazole and uracil act as bidentate ligands, resulting in a coordination compound with the general formula (Llanso.Nd.LUra.4H₂O)X·nH₂O, where X is a counter-ion. researchgate.net

Another significant ternary system involves the complexation of neodymium with N-(hydroxyethyl)ethylenediaminetetraacetic acid (HEDTA) and citrate (B86180). acs.org Neodymium, which is typically nine-coordinate, can form higher-order complexes with relatively small ligands. acs.org The Nd(HEDTA) complex is neutral, which facilitates the coordination of a negatively charged secondary ligand like citrate by avoiding electrostatic repulsion. acs.org This leads to the formation of a ternary Nd-HEDTA-citrate species. acs.org

Neodymium(III) nitrate readily forms complexes with a wide array of organic ligands, which often feature nitrogen and oxygen donor atoms.

Phenanthrolinediamides: Ligands like 2,9-bis-lactam-1,10-phenanthroline (BLPhen) have shown high performance in complexing Nd(III). nih.govacs.org Depending on the stoichiometry, these ligands can form either 1:1 or 2:1 complexes with Nd(III). nih.gov In these complexes, the Nd(III) ion is captured in a pocket formed by the ligand, with average Nd-N bond distances of 2.69 Å in the 1:1 complex and 2.72 Å in the 2:1 complex. nih.govacs.org

Aminopolycarboxylic Acids: Ligands such as nitrilotriacetic acid (NTA) and ethylenediaminetetraacetic acid (EDTA) are powerful chelating agents for lanthanide ions. HEDTA, a derivative of EDTA, forms a neutral complex, Nd(HEDTA), which can further coordinate with other ligands like citrate to form ternary complexes. acs.org The coordination of Nd(HEDTA) is likely hexadentate, leaving space in the coordination sphere for additional ligands. acs.org

Other Organic Ligands: Mepazine, a phenothiazine (B1677639) derivative, acts as a bidentate ligand, coordinating to Nd(III) through its heterocyclic nitrogen and a tertiary nitrogen in its side chain to form eight-coordinate complexes with the general formula [Nd(MZ)₂(NO₃)₂]NO₃. asianpubs.orgresearchgate.net

The ligand environment surrounding the Nd³⁺ ion significantly influences its electronic properties, particularly its luminescence. The coordination of organic ligands can enhance the luminescence intensity through an "antenna effect," where the ligand absorbs light and efficiently transfers the energy to the metal ion.

Studies on neodymium complexes with 4-(cyclohexanecarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have shown that varying the stoichiometry (the number of ligands per metal ion) affects the photoluminescence spectra and quantum yield. mdpi.com For instance, while adding a fourth ligand molecule did not significantly change the near-infrared (NIR) quantum yield for Nd³⁺ complexes, it did increase molar extinction. mdpi.com The symmetry of the complex also plays a role; changes in the ligand field can cause changes in the delocalization of the outer d-orbitals of the ion, an effect known as the nephelauxetic effect. mdpi.com In complexes with mepazine, bonding parameters calculated from electronic spectra suggest a weak covalent character for the metal-ligand bond. asianpubs.org

Supramolecular Interactions and Self-Assembly

Beyond the primary coordination sphere, weaker, non-covalent interactions play a crucial role in the organization of neodymium nitrate complexes into larger, ordered structures known as supramolecular assemblies. researchgate.net These interactions, which include hydrogen bonding, electrostatic forces, van der Waals forces, and π-π stacking, drive the self-assembly process. nih.govbohrium.com

Metal-ligand coordination is a fundamental driving force in the self-assembly of many supramolecular systems. researchgate.net In the context of neodymium nitrate complexes, the initial formation of a coordination complex is the first step. Subsequently, these complexes can self-assemble through other non-covalent interactions. For example, hydrogen bonds can form between coordinated water molecules or functional groups on the organic ligands. nih.gov Electrostatic interactions can occur between charged complexes or between the complex and counter-ions. researchgate.net In complexes containing aromatic ligands like phenanthroline, π-π stacking interactions can lead to the formation of extended architectures. nih.gov The reversible and specific nature of these weak interactions allows for the spontaneous and controlled formation of complex, functional materials from molecular components. researchgate.net

Interaction with Other Anions (e.g., borohydride (B1222165), chloride)

The coordination sphere of the neodymium(III) ion in neodymium trinitrate is subject to modification by the presence of other anions, leading to the formation of mixed-anion complexes or the complete replacement of the nitrate ligands.

Chloride:

The interaction between neodymium(III) and chloride ions in aqueous solutions has been studied, revealing the formation of neodymium-chloride complexes. Spectrophotometric studies have identified the formation of NdCl²⁺ and NdCl₂⁺ species, particularly at elevated temperatures. osti.gov At 25°C, the simple hydrated Nd³⁺ ion is the dominant species in chloride solutions, but as the temperature increases, the formation of chloride complexes becomes more significant. osti.gov

The existence of a mixed neodymium nitrate-chloride complex, specifically NdCl(NO₃)₂{[(MeO)₂PO]₂C(OH)tBu}₂, has been confirmed through single-crystal X-ray diffraction. In this structure, the nitrate ions act as bidentate ligands, and there is evidence of intramolecular hydrogen bonding between the hydroxyl group of the phosphonate (B1237965) ligand and the coordinated nitrate and chloride ligands. nih.gov In nitrate-chloride melts, the absorption spectra of neodymium(III) are influenced by the addition of chloride ions, indicating a change in the coordination environment of the Nd³⁺ ion. mdpi.com

Borohydride:

Direct studies on the interaction of this compound with borohydride (BH₄⁻) are not extensively documented. However, the chemistry of neodymium borohydride complexes, typically synthesized from neodymium chloride, provides insight into the potential interactions. The borohydride anion is known to act as a pseudohalide and can participate in metathesis reactions. wikipedia.org

The dissolution of neodymium chloride in a lithium borohydride-based electrolyte has been shown to result in a mixed coordination environment around the neodymium ion, involving both borohydride and chloride anions, particularly in concentrated solutions. researchgate.netresearchgate.net This suggests that in the presence of borohydride ions, it is plausible for a similar interaction to occur with this compound, potentially leading to the formation of mixed nitrate-borohydride complexes or the displacement of nitrate ligands from the coordination sphere of the neodymium ion. The synthesis of various neodymium borohydride complexes, often starting from NdCl₃, underscores the stability of the Nd-BH₄ bond. upm.esgithub.ioyoutube.comacs.org

Thermodynamics of Complexation

The formation of complexes between neodymium(III) and various ligands, including nitrate, is governed by thermodynamic principles. The stability of these complexes is quantified by stability constants, and the associated enthalpy and entropy changes provide further insight into the nature of the bonding.

The stability constant (β) is a measure of the strength of the interaction between a metal ion and a ligand in solution. For the complexation of neodymium(III) with nitrate, the formation of the NdNO₃²⁺ complex has been studied at various temperatures. osti.govnih.gov The complex is considered weak, but its stability slightly increases with rising temperature. osti.govnih.gov

The stability constants for neodymium-chloride complexes have also been determined. The formation of NdCl²⁺ and NdCl₂⁺ is favored at higher temperatures. osti.gov

Table 1: Stability Constants (log β) of Neodymium(III) Complexes

| Complex | Temperature (°C) | log β | Reference |

|---|---|---|---|

| NdNO₃²⁺ | 25 | 0.45 ± 0.05 | osti.govnih.gov |

| NdNO₃²⁺ | 40 | 0.51 ± 0.06 | osti.govnih.gov |

| NdNO₃²⁺ | 55 | 0.58 ± 0.07 | osti.govnih.gov |

| NdNO₃²⁺ | 70 | 0.65 ± 0.08 | osti.govnih.gov |

| NdCl²⁺ | 25 | -0.4 ± 0.2 | osti.gov |

| NdCl²⁺ | 100 | 0.8 ± 0.2 | osti.gov |

| NdCl²⁺ | 200 | 2.3 ± 0.2 | osti.gov |

| NdCl₂⁺ | 100 | 0.1 ± 0.3 | osti.gov |

Note: Stability constants are reported for specific ionic strengths and conditions as detailed in the cited literature.

The thermodynamics of complexation are further described by the changes in enthalpy (ΔH) and entropy (ΔS). For the formation of the NdNO₃²⁺ complex, the enthalpy of complexation at 25°C has been determined by microcalorimetry to be small and positive. osti.govnih.gov This endothermic nature, coupled with the increasing stability constant at higher temperatures, indicates that the complex formation is entropically driven. osti.govnih.gov

Table 2: Thermodynamic Parameters for the Formation of NdNO₃²⁺ at 25°C

| Parameter | Value | Units | Reference |

|---|---|---|---|

| ΔH° | 1.5 ± 0.2 | kJ·mol⁻¹ | osti.govnih.gov |

| ΔG° | -2.57 ± 0.28 | kJ·mol⁻¹ | Calculated from log β |

Note: Thermodynamic parameters are for the reaction Nd³⁺ + NO₃⁻ ⇌ NdNO₃²⁺ at standard conditions.

Solution Chemistry and Solvation Phenomena of Neodymium Iii Nitrate

Solvent Effects on Coordination Environment

The immediate chemical environment around the neodymium(III) ion, known as the first coordination sphere, is highly sensitive to the solvent system. The composition and geometry of this sphere are influenced by the solvent's ability to donate electrons, its dielectric constant, and its molecular structure.

The coordination of neodymium(III) with nitrate (B79036) ions is markedly different in aqueous solutions compared to ionic liquids. In water, the complexation is relatively weak. researchgate.netnih.gov Spectrophotometric and microcalorimetric studies indicate the formation of a weak NdNO₃²⁺ complex, which becomes slightly stronger at higher temperatures. nih.gov The primary species in aqueous solutions are the simple hydrated ion, [Nd(H₂O)₉]³⁺, and the first complex, [Nd(NO₃)(H₂O)ₓ]²⁺. researchgate.netnih.govwikipedia.org Evidence suggests that the nitrate ion coordinates in an inner-sphere, bidentate fashion, displacing water molecules. nih.gov